molecular formula C25H28N6O B1206127 3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one

3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one

Cat. No. B1206127
M. Wt: 428.5 g/mol
InChI Key: GKUQGTGAOFCZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[cyclopentyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-8-methyl-1H-quinolin-2-one is a member of quinolines.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • A study reported the synthesis of benzo[d]thiazolyl substituted-2-quinolone hybrids, displaying significant anticancer activity. One compound showed prominent activity against MCF-7 and WRL68 cancer cells, and interesting in vitro antibacterial activity, especially against E. coli (Bolakatti et al., 2020).

Antimicrobial and Anti-Inflammatory Activities

  • Novel substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one compounds were synthesized and exhibited antimicrobial and anti-inflammatory activity (Kumar et al., 2014).
  • Research on isoxazolyl pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones revealed antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).

Mosquito Larvicidal Activity

  • A series of compounds including 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrazolo[5,4-c]quinolin-5-ones displayed good antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010).

Antioxidant and Cytotoxic Activity

  • Novel pyrazoline incorporated 2-quinolones were assessed for their antioxidant activity and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Kumar et al., 2016).

Catalyst Development

  • Research on the preparation of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for Ketone Reduction indicates potential applications in catalysis (Facchetti et al., 2016).

Psycho- and Neurotropic Properties

  • A study exploring the psycho- and neurotropic properties of novel 3-(N-R,R'-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo found two substances with significant sedative, anti-amnesic, anti-anxiety, and antihypoxic effects (Podolsky et al., 2017).

properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

3-[[(1-benzyltetrazol-5-yl)methyl-cyclopentylamino]methyl]-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C25H28N6O/c1-18-8-7-11-20-14-21(25(32)26-24(18)20)16-30(22-12-5-6-13-22)17-23-27-28-29-31(23)15-19-9-3-2-4-10-19/h2-4,7-11,14,22H,5-6,12-13,15-17H2,1H3,(H,26,32)

InChI Key

GKUQGTGAOFCZFJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=NN=NN3CC4=CC=CC=C4)C5CCCC5

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=NN=NN3CC4=CC=CC=C4)C5CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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